molecular formula C25H20ClN3OS2 B2516743 2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223917-47-2

2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2516743
CAS RN: 1223917-47-2
M. Wt: 478.03
InChI Key: YHYYPBCICWHRHN-UHFFFAOYSA-N
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Description

The compound "2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a pharmacophore known for its significance in medicinal chemistry due to its diverse biological activities. Thieno[2,3-d]pyrimidin-4(3H)-ones have been reported to exhibit analgesic, anti-inflammatory, anticonvulsant, antimicrobial, antifolate, antihyperlipaemic, anti-HIV, antitrichinellosis, antiprotozoal, and anticancer activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved through various methods. A green approach to the synthesis of this class of compounds involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, which is characterized by step economy and easy purification . Another method includes the cyclization of thienylthioureas in an acidic medium to obtain 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which can be further functionalized to produce derivatives with pharmacological significance . Additionally, the synthesis of 6-substituted thieno[2,3-d]pyrimidines as antifolate inhibitors involves the conversion of allylalcohols and 4-iodobenzoate to aldehydes, followed by cyclization and coupling with diethyl-L-glutamate .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives can be elucidated using techniques such as X-ray diffraction, density functional theory (DFT), and Hirshfeld surface analysis. For instance, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions to introduce different substituents, which can significantly alter their biological activities. For example, alkylation reactions can be used to introduce alkylthio groups at the sulfur atom of 2-thiouracils, leading to derivatives with virus-inhibiting properties . The condensation of 2-amino-3-carbethoxy-thiophenes with isothiocyanates yields thienylthioureas, which can cyclize to form thieno[2,3-d]pyrimidin-4(3H)-one-2-thiones with potential analgesic and anti-inflammatory activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are influenced by their substituents. These compounds have been found to exhibit a range of biological activities, and their efficacy can be evaluated through pharmacological screening in various animal models. For instance, a 2-substituted derivative was found to have antihyperlipaemic activity comparable to known drugs . The molecular electrostatic potential (MEP) surface map and the calculated HOMO and LUMO energies can provide insights into the reactivity and interaction potential of these molecules .

Scientific Research Applications

Synthesis and Antibacterial Activity

A series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds, including the one , have shown promising results against Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, indicating their potential as therapeutic agents in combating microbial infections (Kahveci et al., 2020).

Green Synthesis Approach

A green chemistry approach has been reported for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of eco-friendly methods in the development of pharmacologically relevant compounds. This approach emphasizes step economy, reduced catalyst loading, and easy purification, which are critical in the synthesis of complex molecules like 2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one (Shi et al., 2018).

Antifungal and Antimicrobial Activities

Compounds derived from thieno[2,3-d]pyrimidin-4(3H)-one have been evaluated for their antifungal and antimicrobial activities, with some derivatives showing higher activity than standard treatments like fluconazole against Candida fungus species. This suggests their potential application in developing new antifungal therapies (Sirakanyan et al., 2015).

Anti-inflammatory and CNS Depressant Activities

New bioactive derivatives of 3-amino-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and shown to exhibit significant anti-inflammatory and central nervous system (CNS) depressant activities, indicating their potential use in treating inflammation and anxiety disorders (Ashalatha et al., 2007).

Anti-HIV-1 Activity

Research into 2-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives has identified compounds with potent virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1), offering a pathway for the development of new antiretroviral drugs (Novikov et al., 2004).

properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3OS2/c1-2-16-8-10-17(11-9-16)14-29-24(30)22-21(20-7-4-12-27-23(20)32-22)28-25(29)31-15-18-5-3-6-19(26)13-18/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYYPBCICWHRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

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